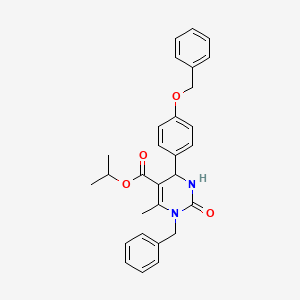
Isopropyl 1-benzyl-4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 1-benzyl-4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C29H30N2O4 and its molecular weight is 470.569. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Isopropyl 1-benzyl-4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of dihydropyrimidines (DHPMs), which have been extensively studied for their diverse biological activities. This article delves into the biological activity of this specific compound, summarizing its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C29H30N2O4
- CAS Number : 324043-01-8
- Structure : The compound features a tetrahydropyrimidine core substituted with benzyl and benzyloxy groups, contributing to its biological properties.
Dihydropyrimidines are known to exhibit a variety of pharmacological effects, including:
- Antitumor Activity : DHPM derivatives often show promising antitumor effects. The mechanism typically involves the inhibition of key enzymes involved in cancer cell proliferation and survival.
- Antimicrobial Properties : Compounds in this class have demonstrated antibacterial and antifungal activities against various pathogens, suggesting potential applications in infectious disease treatment.
Antitumor Activity
Recent studies have highlighted the antitumor potential of various DHPM derivatives. For instance:
- Case Study : A series of DHPMs were tested against several cancer cell lines (e.g., Mia PaCa-2, PANC-1). Compounds similar to Isopropyl 1-benzyl-4-(4-(benzyloxy)phenyl)-6-methyl demonstrated significant cytotoxicity with IC50 values in the low micromolar range .
Antimicrobial Activity
Isopropyl 1-benzyl-4-(4-(benzyloxy)phenyl)-6-methyl has also been evaluated for its antimicrobial properties:
- Antibacterial Testing : In vitro studies indicated that related compounds exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain analogs showed minimum inhibitory concentrations (MICs) as low as 15.62 µg/mL against common bacterial strains .
Structure-Activity Relationship (SAR)
Research into the SAR of DHPMs has revealed that modifications to the benzyl and benzyloxy groups can significantly influence biological activity:
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| Para position | Alkyl substitution | Increased potency against cancer cells |
| Benzyloxy group | Electron-donating | Enhanced antimicrobial properties |
This indicates that careful structural modifications can optimize the therapeutic efficacy of such compounds.
Research Findings
A review of literature reveals several key findings regarding Isopropyl 1-benzyl-4-(4-(benzyloxy)phenyl)-6-methyl:
- Synthesis : The compound is typically synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions.
- Biological Evaluations : Various studies have confirmed its potential as an antitumor agent and its efficacy against microbial infections. Notably, compounds derived from similar structures have shown promising results in preclinical trials .
- Future Directions : Ongoing research aims to further elucidate the mechanisms underlying its biological activities and to explore its potential in clinical settings.
Propiedades
IUPAC Name |
propan-2-yl 3-benzyl-4-methyl-2-oxo-6-(4-phenylmethoxyphenyl)-1,6-dihydropyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O4/c1-20(2)35-28(32)26-21(3)31(18-22-10-6-4-7-11-22)29(33)30-27(26)24-14-16-25(17-15-24)34-19-23-12-8-5-9-13-23/h4-17,20,27H,18-19H2,1-3H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASXTZQSKABWBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1CC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













